An In-Depth Technical Guide to the Physicochemical Characterization of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Characterization of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Distribution: For Research, Scientific, and Drug Development Professionals
Foreword: Bridging Theory and Practice in Early-Stage Drug Discovery
In the landscape of modern drug development, a thorough understanding of a molecule's fundamental physical properties is not merely an academic exercise; it is the bedrock upon which successful lead optimization, formulation, and ultimately, clinical translation are built. This guide focuses on 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS: 106551-76-2), a heterocyclic scaffold with potential significance in medicinal chemistry. While comprehensive experimental data for this specific entity is not extensively documented in public literature, this whitepaper serves as both a repository of known computational data and, more critically, a detailed procedural guide for its empirical determination.
As a Senior Application Scientist, my objective is to move beyond simple data reporting. This document is structured to provide the causality behind experimental choices, offering field-proven insights into the robust characterization of quinoline-based carboxylic acids. The protocols described herein are designed as self-validating systems, ensuring that researchers can generate reliable, reproducible data essential for advancing their discovery programs.
Section 1: Molecular Identity and Predicted Physicochemical Profile
The initial phase of characterization involves establishing the molecular identity and leveraging computational tools to predict key physical properties. These predictions, while not a substitute for experimental data, are invaluable for guiding experimental design, such as selecting appropriate solvent systems or analytical techniques.
The subject of this guide is 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid. Its structure features a partially saturated quinoline core with two ketone functionalities and a carboxylic acid group, suggesting a molecule with significant hydrogen bonding potential and acidic character.
Core Molecular Identifiers
| Identifier | Value | Source |
| CAS Number | 106551-76-2 | Guidechem[1] |
| Molecular Formula | C₁₀H₉NO₄ | Guidechem[1] |
| Molecular Weight | 207.19 g/mol | Guidechem[1] |
| Canonical SMILES | C1CC2=C(C=C(C(=O)N2)C(=O)O)C(=O)C1 | PubChem |
Computationally Predicted Properties
Computational models provide a valuable first-pass assessment of a molecule's likely behavior. The properties listed below are derived from established algorithms and offer a starting point for experimental verification.
| Property | Predicted Value | Significance in Drug Discovery |
| pKa | 2.37 ± 0.20 | Governs ionization state, solubility, and receptor binding.[1] |
| XLogP3-AA | -0.3 | Predicts lipophilicity and membrane permeability.[1] |
| Topological Polar Surface Area (TPSA) | 83.5 Ų | Influences cell permeability and oral bioavailability.[1] |
| Hydrogen Bond Donors | 2 | Potential for interactions with biological targets.[1] |
| Hydrogen Bond Acceptors | 4 | Potential for interactions with biological targets.[1] |
Section 2: Experimental Determination of Core Physical Properties
The following sections detail the methodologies for the empirical validation of the computationally predicted properties. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Melting Point (Mp): A Critical Indicator of Purity and Stability
The melting point is a fundamental thermodynamic property that provides a rapid assessment of a compound's purity. A sharp melting range is indicative of high purity, whereas a broad range often suggests the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Grind the crystalline solid into a fine powder.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.
-
Instrumentation: Place the capillary in a calibrated digital melting point apparatus.
-
Measurement:
-
Rapid Scan: Initially, heat the sample at a rapid rate (e.g., 10-15 °C/min) to approximate the melting point.
-
Refined Scan: Repeat the measurement with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reducing the heating rate to 1-2 °C/min. This slow ramp rate is essential for accurately observing the onset of melting and the point of complete liquefaction.
-
-
Data Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.
Field-Proven Insight: For analogous hexahydroquinoline derivatives, melting points have been reported in the range of 175-214 °C.[2] This information can be used to set the initial temperature range for the rapid scan, saving valuable experimental time.
Acid Dissociation Constant (pKa): The Key to Understanding Ionization
The pKa dictates the extent of ionization at a given pH. For a carboxylic acid, this property is paramount as it controls aqueous solubility, membrane permeability, and the nature of ionic interactions with biological targets. Given the compound's low predicted pKa, it will be predominantly ionized at physiological pH.
Experimental Protocol: Potentiometric Titration
This classic method provides highly accurate pKa values by monitoring pH changes upon the addition of a titrant.
-
Solution Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent. Due to the potential for low aqueous solubility, a co-solvent system (e.g., water-methanol or water-DMSO) may be necessary.[3]
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir gently.
-
Titration: Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). The inflection point of the first derivative of the titration curve can also be used to precisely locate the equivalence point.
Self-Validating System: The accuracy of the potentiometric titration is validated by the calibration of the pH electrode against certified reference buffers before and after the experiment. The use of a standardized titrant ensures the molarity is precisely known.
Alternative Protocol: 1H NMR Titration
For compounds with poor solubility or when only small amounts of material are available, NMR-based pKa determination is a powerful alternative.[4][5]
-
Sample Preparation: Prepare a series of buffered solutions across a range of pH values (e.g., pH 1 to 4 for this compound). Dissolve a small, constant amount of the compound in each buffered solution (using a co-solvent like DMSO-d₆ if necessary).
-
NMR Acquisition: Acquire a 1H NMR spectrum for each sample.
-
Data Analysis: Identify a proton signal that shows a significant chemical shift change as a function of pH. This is typically a proton near the carboxylic acid group. Plot the chemical shift (δ) of this proton against the pH of the solution.
-
pKa Determination: Fit the data to the Henderson-Hasselbalch equation. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[4]
Diagram: Workflow for pKa Determination
Caption: Workflow for experimental pKa determination.
Octanol-Water Partition Coefficient (LogP): Quantifying Lipophilicity
LogP is the measure of a compound's differential solubility between an immiscible organic phase (n-octanol) and an aqueous phase. It is a critical parameter for predicting a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Experimental Protocol: Shake-Flask Method (Gold Standard)
This method directly measures the partitioning of the compound between n-octanol and water.[6]
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium. Prepare a stock solution of the compound in the phase in which it is more soluble.
-
Partitioning: Add a known volume of the stock solution to a separation funnel containing known volumes of the pre-saturated n-octanol and water (or buffer, typically pH 7.4 for LogD determination).
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. Allow the layers to separate completely.
-
Quantification: Carefully separate the two layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Causality and Trustworthiness: The pre-saturation step is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results. Analyzing the concentration in both phases provides a mass balance check, ensuring the trustworthiness of the measurement.
Solubility Profile: Defining the Formulation Landscape
Solubility is a key determinant of bioavailability and formulation feasibility. It should be assessed in various media relevant to drug development.
Experimental Protocol: Equilibrium Solubility Determination
-
Solvent Selection: Choose a range of relevant solvents, including:
-
Aqueous buffers (e.g., pH 2.0, 5.0, 7.4) to simulate physiological conditions.
-
Organic solvents common in drug formulation (e.g., ethanol, propylene glycol, DMSO).
-
-
Measurement: Add an excess amount of the solid compound to a known volume of each solvent in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Filter or centrifuge the samples to remove undissolved solid.
-
Quantification: Dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Data Presentation: Results should be presented in a clear table, expressing solubility in units such as mg/mL or µM.
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |
| pH 2.0 Buffer | 25 | To be determined |
| pH 7.4 Buffer | 25 | To be determined |
| Water | 25 | To be determined |
| Ethanol | 25 | To be determined |
| DMSO | 25 | To be determined |
Section 3: Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure, while X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state.
Spectroscopic Signature
Based on the structure and data from analogous compounds, the following spectral features are anticipated.[2][7]
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A broad peak around 3200-3300 cm⁻¹.
-
C=O Stretches: Strong, distinct peaks around 1650-1700 cm⁻¹ for the ketone and amide carbonyls, and a peak around 1700-1730 cm⁻¹ for the carboxylic acid carbonyl.
-
O-H Stretch: A very broad absorbance from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals corresponding to the aliphatic protons of the hexahydroquinoline ring, an olefinic proton, and a downfield, exchangeable proton for the N-H and carboxylic acid O-H.
-
¹³C NMR: Resonances for the carbonyl carbons (ketone, amide, carboxylic acid) in the downfield region (~160-200 ppm), along with signals for the sp² and sp³ hybridized carbons of the ring system.
-
-
High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, confirming its elemental composition with high precision. The expected [M+H]⁺ or [M-H]⁻ ion should be observed.
Diagram: Logic of Spectroscopic Characterization
Caption: Logic flow for structural verification.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides the ultimate proof of structure by mapping the electron density to reveal the precise spatial arrangement of atoms and the intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.
Experimental Workflow
-
Crystal Growth: This is often the most challenging step. The compound must be dissolved in a suitable solvent or solvent system and allowed to crystallize slowly. Techniques include slow evaporation, vapor diffusion, and cooling crystallization.
-
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. An atomic model is built into this map and refined to best fit the experimental data.
Insight: While no crystal structure exists for the title compound, studies on substituted hexahydroquinoline derivatives have been successfully conducted, indicating the feasibility of this technique for this class of molecules.[8] The resulting structural information would be invaluable for understanding solid-state packing and for structure-based drug design efforts.
Conclusion
The comprehensive physicochemical characterization of 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a critical step in evaluating its potential as a lead compound in drug discovery. This guide has provided a framework for this characterization, beginning with established computational predictions and transitioning to detailed, robust experimental protocols for determining melting point, pKa, LogP, solubility, and spectroscopic identity. By adhering to these self-validating methodologies, researchers can generate the high-quality, reliable data necessary to make informed decisions and confidently advance their research programs.
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